molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Cat. No.: B561747
CAS No.: 89614-23-3
M. Wt: 158.186
InChI Key: KMOUUZVZFBCRAM-TZCZJOIZSA-N
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Description

Nomenclature and Chemical Classification

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-tetrahydrophthalic anhydride (THPA), a cyclic carboxylic anhydride. Its systematic IUPAC name is (3aR,7aS)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione-3,3,4,5,6,6-d6 , reflecting the substitution of six hydrogen atoms with deuterium at specified positions on the cyclohexene ring. The compound falls under the chemical class of deuterated cyclic anhydrides , characterized by the replacement of protium (¹H) with deuterium (²H) to modify physicochemical properties while retaining structural integrity.

Key identifiers include:

  • CAS Registry Number : 935-79-5 (labeled), 85-43-8 (unlabeled)
  • Molecular Formula : C₈D₆H₂O₃
  • Molecular Weight : 158.18 g/mol (vs. 152.15 g/mol for non-deuterated THPA)

The deuterium atoms are strategically positioned at carbons 3, 4, 5, and 6 of the cyclohexene ring, enhancing isotopic stability for analytical applications.

Historical Development and Significance in Deuterated Compounds

The synthesis of deuterated compounds emerged as a transformative strategy in chemical research following Harold Urey’s discovery of deuterium in 1931. Deuterated analogs gained prominence in the mid-20th century for studying reaction mechanisms via kinetic isotope effects (KIE), where C–D bonds exhibit slower cleavage rates compared to C–H bonds due to higher bond dissociation energy.

This compound represents a specialized tool in deuterium labeling , enabling:

  • Isotopic tracing in polymer chemistry to monitor crosslinking dynamics in epoxy resins.
  • Nuclear Magnetic Resonance (NMR) spectroscopy enhancements, as deuterium substitution reduces signal overlap in ¹H NMR spectra.

The compound’s development aligns with broader trends in deuterated pharmaceuticals, exemplified by FDA-approved drugs like deutetrabenazine (2017), which leverage deuterium to prolong metabolic half-life. While not a therapeutic agent itself, deuterated THPA underscores the utility of isotopic labeling in materials science and analytical chemistry.

Relationship to Non-deuterated 1,2,3,6-Tetrahydrophthalic Anhydride

The non-deuterated parent compound, 1,2,3,6-tetrahydrophthalic anhydride (THPA), is a cornerstone in industrial chemistry. A comparison of key properties reveals both similarities and distinctions:

Property Non-deuterated THPA Deuterated THPA-d6
Molecular Formula C₈H₈O₃ C₈D₆H₂O₃
Molecular Weight 152.15 g/mol 158.18 g/mol
Melting Point 97–103°C Similar range
Applications Epoxy curing, polymer synthesis Isotopic tracing, NMR studies

Structurally, both compounds share the same bicyclic framework, but deuterium substitution at the 3,3,4,5,6,6 positions introduces measurable differences in vibrational spectra and reaction kinetics . For instance, the C–D bond’s lower polarizability reduces hyperconjugation effects, marginally altering electronic properties.

Industrial synthesis of non-deuterated THPA typically involves a Diels-Alder reaction between maleic anhydride and 1,3-butadiene. In contrast, deuterated THPA-d6 is synthesized via H/D exchange under catalytic conditions or by using deuterated precursors.

The non-deuterated form’s applications span:

  • Epoxy resin hardening : THPA reacts with epichlorohydrin to form durable networks.
  • Polyester production : As a monomer for alkyd resins.

In contrast, deuterated THPA-d6 is primarily employed in research settings , such as quantifying environmental pollutants or elucidating reaction pathways without isotopic interference.

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662203
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89614-23-3
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can be synthesized through the Diels-Alder reaction of deuterated butadiene and maleic anhydride . The reaction typically requires a solvent such as benzene and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the anhydride under mild conditions to form amides or esters.

Major Products

    Oxidation: Tetrahydrophthalic acid.

    Reduction: Tetrahydrophthalic diol.

    Substitution: Tetrahydrophthalimide or tetrahydrophthalate esters.

Scientific Research Applications

Applications in Industry

1. Curing Agent for Epoxy Resins

  • Description : 1,2,3,6-Tetrahydrophthalic anhydride-3,3,4,5,6,6-d6 is extensively used as a curing agent in epoxy resins. Its ability to facilitate cross-linking reactions enhances the mechanical properties and thermal stability of epoxy formulations.
  • Benefits : The use of this anhydride improves the resistance of cured epoxy systems to heat and chemicals, making them suitable for demanding applications such as automotive and aerospace components .

2. Modifier for Polystyrene

  • Description : This compound is employed as a chemical modifier in the modification of polystyrene through Friedel-Crafts acylation. This process enhances the thermal stability and mechanical performance of polystyrene-based materials.
  • Benefits : The incorporation of 1,2,3,6-tetrahydrophthalic anhydride leads to improved impact resistance and processing characteristics in polystyrene products .

3. Production of Alkyd Resins

  • Description : It serves as a key ingredient in the synthesis of alkyd resins. These resins are widely used in coatings and paints due to their excellent adhesion and durability.
  • Benefits : Alkyd resins formulated with this anhydride exhibit enhanced gloss and weather resistance compared to traditional formulations .

Use in Synthesis

1. Synthesis of Cyclic Diimides

  • Description : The compound acts as a reactant in the synthesis of cyclic diimides and derivatives such as cis-tetrahydroisoindole-1,3-dione.
  • Benefits : These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Epoxy Resin Formulation

In a study conducted on the formulation of epoxy resins using this compound as a curing agent:

  • Objective : To evaluate the mechanical properties of cured epoxy systems.
  • Results : The cured epoxy demonstrated superior tensile strength and thermal stability compared to control samples cured with conventional agents. The study highlighted the potential for this compound in high-performance applications.

Case Study 2: Polystyrene Modification

A research project focused on modifying polystyrene with this anhydride aimed to enhance its thermal properties:

  • Objective : To assess the impact on glass transition temperature (Tg) and thermal degradation.
  • Results : The modified polystyrene exhibited a significant increase in Tg and improved thermal stability under oxidative conditions. This modification opens avenues for more durable polystyrene applications.

Summary Table of Applications

ApplicationDescriptionBenefits
Curing Agent for EpoxiesEnhances cross-linking in epoxy formulationsImproved mechanical properties and stability
Modifier for PolystyreneUsed in Friedel-Crafts acylationIncreased thermal stability and impact resistance
Alkyd Resin ProductionKey ingredient in alkyd resin synthesisEnhanced gloss and weather resistance
Synthesis of Cyclic DiimidesReactant for producing biologically active compoundsPotential pharmaceutical applications

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 involves its reactivity with nucleophiles. The anhydride functional group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity is exploited in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : THPA’s reactivity in Diels-Alder and ring-opening reactions makes it versatile for synthesizing pharmaceuticals and polymers .
  • Safety Considerations : THPA is classified as hazardous when containing >0.05% maleic anhydride, requiring strict handling protocols .
  • Emerging Trends : Deuterated variants like THPA-d6 are gaining traction in academic research for elucidating reaction pathways and protein interactions .

Biological Activity

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of tetrahydrophthalic anhydride (THPA), a compound widely used in various chemical applications including as a curing agent for epoxides and in the modification of polymers. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C₈H₂D₆O₃
  • Molecular Weight : 158.1 g/mol
  • CAS Number : 85-43-8
  • Physical State : Clear colorless to light yellow liquid
  • Density : 1.36 g/cm³
  • Melting Point : 104.4 °C
  • Solubility : 29.4 g/L in water at 20 °C

Anti-inflammatory Activity

Research indicates that tetrahydrophthalic anhydride derivatives exhibit significant anti-inflammatory properties. For instance, amidrazone-derived compounds synthesized with cyclic anhydrides demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . These findings suggest potential anti-inflammatory applications for THPA derivatives.

Antimicrobial Activity

The antimicrobial efficacy of tetrahydrophthalic anhydride derivatives has also been documented. Compounds derived from similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Toxicological Profile

The safety profile of tetrahydrophthalic anhydride is critical for its application in consumer products. The compound is classified as a skin and respiratory irritant and has shown significant toxicity in animal studies:

  • LD50 (oral) : 5410 mg/kg in rats .
  • Hazard Classifications : Aquatic Chronic 3; Eye Damage 1; Skin Sensitization 1 .

Case Studies and Research Findings

StudyFocusFindings
Study on Amidrazone DerivativesAnti-inflammatorySignificant inhibition of cytokines IL-6 and TNF-α .
Antimicrobial Activity AssessmentBacterial strainsEffective against Staphylococcus aureus and E. coli .
Toxicological EvaluationSafety profileLD50 indicates moderate toxicity .

Q & A

Q. What are the key physicochemical properties of 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) and its deuterated form, and how can they be experimentally validated?

  • Methodological Answer : The molecular formula of THPA is C₈H₈O₃ (molecular weight: 152.15 g/mol), while its deuterated form (3,3,4,5,6,6-d6) introduces isotopic substitution at six positions, increasing molecular weight to ~158.2 g/mol . Key properties include:
  • Melting Point : ~98–100°C (for non-deuterated THPA) .
  • Boiling Point : Reported as 285°C (non-deuterated) under standard conditions .
  • Structural Confirmation : Use NMR (¹H/²H and ¹³C) to distinguish protonated vs. deuterated positions. For example, deuterium incorporation at positions 3,4,5,6 eliminates specific proton signals in ¹H NMR .
  • Thermodynamic Data : Differential Scanning Calorimetry (DSC) can measure melting enthalpy (ΔH) for purity validation. Frinton Laboratories reported ΔH = 18.2 kJ/mol for THPA .

Q. How can researchers synthesize and purify deuterated THPA (3,3,4,5,6,6-d6) for isotopic tracing studies?

  • Methodological Answer :
  • Deuteration Strategy : Use acid-catalyzed H/D exchange in D₂O or DCl, targeting reactive protons (e.g., α to carbonyl groups). Cyclic anhydrides like THPA allow selective deuteration at strained positions (e.g., 3,6-positions) .
  • Purification : Recrystallization from deuterated solvents (e.g., DMSO-d6) minimizes contamination. Monitor isotopic purity via High-Resolution Mass Spectrometry (HRMS) to confirm ≥98% deuterium incorporation .
  • Challenges : Avoid proton back-exchange during storage by using airtight containers and inert atmospheres.

Q. What analytical techniques are critical for characterizing THPA derivatives in complex reaction mixtures?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) separates THPA from byproducts. Use deuterated solvent gradients to resolve isotopic variants .
  • Spectroscopy : FT-IR identifies anhydride C=O stretches (~1850 cm⁻¹) and ring vibrations. For deuterated forms, attenuated total reflectance (ATR)-IR can detect shifts in C-D stretches (~2100–2200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions. Isotopic patterns confirm deuterium distribution .

Advanced Research Questions

Q. How do reaction mechanisms involving THPA-d6 differ from non-deuterated analogs in Diels-Alder reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Deuterium at electron-deficient positions (e.g., 3,6-positions) slows reaction rates due to increased bond strength. For example, in Diels-Alder reactions, KIE ≈ 1.5–2.0 for THPA-d6 vs. THPA .
  • Computational Validation : Use density functional theory (DFT) to model transition states. Compare activation energies for deuterated vs. non-deuterated pathways using software like Gaussian or ORCA .

Q. What computational approaches optimize THPA-d6 synthesis and predict isotopic stability under varying conditions?

  • Methodological Answer :
  • Reaction Path Search : Employ quantum chemical calculations (e.g., CCSD(T)/B3LYP) to simulate deuteration pathways. Tools like GRRM or AFIR automate transition state searches .
  • Stability Prediction : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P-D2O) assess deuterium retention over time. Parameters like solvation free energy (ΔG_solv) predict back-exchange risks .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for THPA derivatives?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference datasets from NIST , PubChem , and EPA DSSTox . Discrepancies often arise from impurities or measurement conditions (e.g., heating rate in DSC).
  • Validation Protocol : Reproduce measurements using standardized methods (e.g., ASTM E794 for DSC). For example, if melting points vary by >2°C, repeat under inert gas (N₂/Ar) to exclude oxidation effects .

Methodological Design & Best Practices

Q. Designing experiments to study THPA-d6’s role in polymer crosslinking: What factorial parameters are critical?

  • Methodological Answer :
  • Factors to Test :
  • Deuteration Level (0%, 50%, 100%).
  • Temperature (80–120°C).
  • Catalyst (e.g., triethylamine vs. DMAP).
  • Response Variables : Crosslink density (via swelling tests), tensile strength.
  • Design : Use a 3×3×2 full factorial design. Analyze via ANOVA to identify interactions (e.g., deuterated samples may require higher activation temperatures) .

Q. What advanced spectroscopic techniques elucidate deuterium’s impact on THPA’s electronic structure?

  • Methodological Answer :
  • Solid-State NMR : ²H NMR quadrupolar coupling constants reveal deuterium’s electronic environment in crystalline THPA-d6 .
  • X-ray Photoelectron Spectroscopy (XPS) : Compare C 1s and O 1s binding energies between THPA and THPA-d6 to assess isotopic effects on electron density .

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